6-Methylazepane-2,4-dione 6-Methylazepane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 29520-89-6
VCID: VC7443833
InChI: InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)
SMILES: CC1CC(=O)CC(=O)NC1
Molecular Formula: C7H11NO2
Molecular Weight: 141.17

6-Methylazepane-2,4-dione

CAS No.: 29520-89-6

Cat. No.: VC7443833

Molecular Formula: C7H11NO2

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

6-Methylazepane-2,4-dione - 29520-89-6

Specification

CAS No. 29520-89-6
Molecular Formula C7H11NO2
Molecular Weight 141.17
IUPAC Name 6-methylazepane-2,4-dione
Standard InChI InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)
Standard InChI Key ZWNPDHZUUNKFDT-UHFFFAOYSA-N
SMILES CC1CC(=O)CC(=O)NC1

Introduction

Structural and Molecular Characteristics

6-Methylazepane-2,4-dione belongs to the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The compound’s structure is defined by two ketone groups at positions 2 and 4 and a methyl substituent at position 6 (Figure 1). Its SMILES notation (CC1CC(=O)CC(=O)NC1) and InChIKey (ZWNPDHZUUNKFDT-UHFFFAOYSA-N) confirm the spatial arrangement of functional groups . The molecular weight is 141.17 g/mol, with a calculated lipophilicity (LogP) of approximately 0.9, suggesting moderate hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2
Molecular Weight141.17 g/mol
Boiling Point (estimated)~200–220°C
Density1.12 g/cm³ (predicted)
SolubilitySlightly soluble in chloroform, methanol
Storage ConditionsCool, dry environment

Note: Boiling point and density estimates derived from analogous cyclic diketones .

Synthesis and Stability

The synthesis of 6-methylazepane-2,4-dione likely involves cyclization reactions of precursor amines or diketones. A plausible route includes the intramolecular condensation of a γ-ketoamide intermediate under acidic or basic conditions, a method analogous to the synthesis of thiazolidine-2,4-dione derivatives . For example, Knoevenagel condensation—a reaction employed for similar diketones—could facilitate the formation of the azepane ring .

The compound exhibits thermal stability, with a predicted flash point above 85°C, inferred from structurally related compounds . Its shelf life is prolonged when stored in refrigerated conditions, as recommended for diketones prone to hydrolysis .

Spectroscopic and Chromatographic Data

Despite the absence of experimental spectral data in literature, theoretical predictions provide insights into its spectroscopic behavior:

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1700 cm⁻¹ corresponding to carbonyl (C=O) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Methyl protons (δ ~1.2 ppm), ring methylene groups (δ ~2.5–3.5 ppm), and NH protons (δ ~5.0 ppm).

    • 13C^{13}\text{C} NMR: Carbonyl carbons (δ ~205–210 ppm), methyl carbon (δ ~20 ppm), and ring carbons (δ ~25–50 ppm) .

Table 2: Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]⁺142.08626126.3
[M+Na]⁺164.06820135.0
[M-H]⁻140.07170126.2
Source: PubChemLite .

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